molecular formula C7H7BN2O2 B2640662 (2-Cyano-6-methylpyridin-4-YL)boronic acid CAS No. 1443112-27-3

(2-Cyano-6-methylpyridin-4-YL)boronic acid

Cat. No. B2640662
CAS RN: 1443112-27-3
M. Wt: 161.96
InChI Key: RBACPNONJJGPIS-UHFFFAOYSA-N
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Description

“(2-Cyano-6-methylpyridin-4-YL)boronic acid” is a chemical compound with the linear formula C7H7BN2O2 . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .


Synthesis Analysis

Boronic acids, including “(2-Cyano-6-methylpyridin-4-YL)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The preparation methods for each reagent are outlined in the referenced paper .


Molecular Structure Analysis

The molecular structure of “(2-Cyano-6-methylpyridin-4-YL)boronic acid” is represented by the linear formula C7H7BN2O2 . More detailed structural analysis may require specific experimental techniques not covered in the available resources.


Chemical Reactions Analysis

Boronic acids, including “(2-Cyano-6-methylpyridin-4-YL)boronic acid”, have been used in various chemical reactions. For example, they have been used in metal-catalyzed reactions with organic nitriles . The cyano group can be easily transformed into many other functional groups, such as amines, carboxylic acids, ketones, etc., making it a vital group in organic synthesis .

Scientific Research Applications

Suzuki–Miyaura Coupling

(2-Cyano-6-methylpyridin-4-YL)boronic acid: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:

Antiviral Research

Hydromethylation Reactions

Quinoline-Appended Pyrazoles

Future Directions

Boronic acids are increasingly utilized in diverse areas of research, including chemical biology, supramolecular chemistry, and biomedical applications . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The future directions of “(2-Cyano-6-methylpyridin-4-YL)boronic acid” could be in these areas, but specific future directions were not found in the available resources.

Mechanism of Action

Target of Action

The primary target of (2-Cyano-6-methylpyridin-4-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(2-Cyano-6-methylpyridin-4-YL)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by (2-Cyano-6-methylpyridin-4-YL)boronic acid is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of a variety of organoboron reagents, which have been tailored for application under specific SM coupling conditions .

Pharmacokinetics

It is known that the compound is part of a class of relatively stable, readily prepared, and generally environmentally benign organoboron reagents

Result of Action

The molecular and cellular effects of (2-Cyano-6-methylpyridin-4-YL)boronic acid’s action are primarily related to its role in the SM coupling reaction . By participating in this reaction, the compound facilitates the formation of carbon–carbon bonds, thereby enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of (2-Cyano-6-methylpyridin-4-YL)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction in which the compound participates is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.

properties

IUPAC Name

(2-cyano-6-methylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c1-5-2-6(8(11)12)3-7(4-9)10-5/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBACPNONJJGPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)C#N)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyano-6-methylpyridin-4-YL)boronic acid

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